molecular formula C10H9NO4 B1460029 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate CAS No. 57764-50-8

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B1460029
CAS No.: 57764-50-8
M. Wt: 207.18 g/mol
InChI Key: CZGDDLABXCFMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) is a benzoisoxazole derivative with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . It features a hydroxyl group at position 6 and an ethyl ester at position 3 of the fused benzoisoxazole ring.

The compound is typically stored under an inert atmosphere at room temperature . Safety data highlights hazards such as acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319), necessitating precautions like avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) .

Biological Activity

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique fused isoxazole ring, which contributes to its reactivity and biological activity. Its molecular formula is C10H9N1O4C_{10}H_{9}N_{1}O_{4}, with a molecular weight of approximately 209.19 g/mol. The presence of hydroxyl and carboxyl functional groups enhances its potential as a pharmacophore.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Anti-inflammatory Effects : It appears to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
  • Anticancer Properties : Isoxazole derivatives, including this compound, have shown promise as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Anti-inflammatoryInhibits enzymes in inflammatory pathways
AntimicrobialExhibits activity against bacterial and fungal pathogens
AnticancerActs as an HDAC inhibitor; induces apoptosis in cancer cells
Acetylcholinesterase InhibitionInhibits acetylcholinesterase, potentially enhancing neurotransmitter action

Case Studies

  • Anticancer Activity : A study evaluating various isoxazole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against melanoma (SKMEL-19) and colon (HCT-116) cancer cell lines. The most active compounds had IC50 values below 10 μM, indicating potent anticancer properties .
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, particularly in the context of cancer therapy and enzyme inhibition:

  • Histone Deacetylase Inhibition :
    • This compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in the regulation of gene expression and is implicated in cancer progression. Compounds within this class can induce cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders .
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells, with IC50 values indicating effective cytotoxicity .

Case Study 1: HDAC Inhibition

A study reported the synthesis of a series of isoxazole derivatives, including this compound, which were evaluated for their HDAC inhibitory activity. The most potent compounds exhibited significantly lower IC50 values against HDAC isoforms compared to standard inhibitors, suggesting a promising avenue for anticancer drug development .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, indicating its potential use in formulations aimed at combating oxidative stress-related conditions .

Q & A

Q. Basic: What are the established synthetic routes for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be tailored for reproducibility?

The compound can be synthesized via condensation reactions between substituted acetophenones and diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride under acidic conditions . For example, in analogous syntheses (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate), sequential transformations involve refluxing 3-fluoro-4-methoxyacetophenone with diethyl oxalate in ethanol, followed by hydrazinolysis and cyclization in phosphorus oxychloride . Key parameters include temperature control (70–80°C for cyclization), stoichiometric ratios (1:1.2 ketone to diethyl oxalate), and purification via silica gel chromatography . Reproducibility requires strict anhydrous conditions and monitoring by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolve molecular geometry and hydrogen bonding using SHELXL for refinement (R factor <0.05) .
  • NMR spectroscopy : Confirm substitution patterns via 1H^1H-NMR (e.g., ester –CH2_2CH3_3 triplet at δ 1.2–1.3 ppm, isoxazole proton singlet at δ 6.5–7.0 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 160–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ within 0.001 Da of theoretical) .
  • Melting point analysis : Compare observed values (e.g., 86–88°C for analogs) with literature to assess purity .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis; avoid exposure to moisture and ignition sources .
  • PPE : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Q. Advanced: How can reaction yields be optimized for the synthesis of this compound derivatives?

Optimization strategies include:

  • Catalytic systems : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization, achieving yields >85% .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for higher solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields .
  • Workflow automation : Implement continuous flow reactors for precise control of stoichiometry and temperature .

Q. Advanced: How should researchers address contradictions in reported physical data (e.g., melting points, spectral shifts) for this compound?

  • Variable melting points : Attribute discrepancies to polymorphic forms or impurities. Recrystallize from ethanol/water (3:1) and verify via DSC .
  • Spectral shifts : Calibrate instruments using internal standards (e.g., TMS for NMR) and cross-validate with computational predictions (DFT for 13C^{13}C-NMR) .
  • Batch variability : Perform elemental analysis (C, H, N ±0.3%) to confirm stoichiometric consistency .

Q. Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity in nucleophilic substitutions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
  • Topological polar surface area (TPSA) : Calculate TPSA (~61.6 Å2^2) to assess bioavailability and blood-brain barrier permeability .

Q. Advanced: How can this compound serve as a building block for complex heterocyclic systems in medicinal chemistry?

  • Click chemistry : Functionalize the 6-hydroxy group via Mitsunobu reactions to introduce alkyl/aryl moieties .
  • Multicomponent reactions : Combine with nitrones or dipolarophiles to synthesize pyrrolo-isoxazole hybrids (e.g., 88% yield via Ru-porphyrin catalysis) .
  • Bioisosteric replacement : Substitute the ester group with amides or ketones to enhance metabolic stability .

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate with structurally or functionally related benzoisoxazole derivatives.

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bonding (Donor/Acceptor) Key Applications/Reactivity
This compound (57764-50-8) C₁₀H₉NO₄ 207.18 6-OH, 3-ethyl ester 1.9 1 donor, 5 acceptors Intermediate for ester hydrolysis or derivatization
2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid (34173-06-3) C₉H₇NO₄ 193.16 6-OH, 3-acetic acid 0.5 2 donors, 5 acceptors Acid-catalyzed reactions, salt formation
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (N/A) C₁₀H₈BrNO₃ 286.08 6-Br, 3-ethyl ester 2.8 0 donors, 5 acceptors Nucleophilic substitution (e.g., Suzuki coupling)
Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate (1267901-30-3) C₁₃H₁₃NO₄ 247.25 3-methyl, 6-ketopropanoate 2.2 0 donors, 5 acceptors Condensation reactions, Michael additions
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (517870-15-4) C₁₁H₈BrNO₃ 298.10 4-bromophenyl, 3-methyl ester 2.5 0 donors, 5 acceptors Aromatic cross-coupling reactions

Key Observations :

  • The hydroxyl group in the target compound enhances hydrogen bonding compared to halogenated analogs (e.g., bromo derivatives) .
  • Bromine or iodine substituents increase molecular weight and lipophilicity (higher XLogP3), favoring organic-phase reactivity .
  • Carboxylic acid derivatives (e.g., 34173-06-3) exhibit higher polarity, making them suitable for aqueous-phase reactions .

Commercial Availability and Pricing

Compound (CAS) Supplier Price (USD) Availability
This compound (57764-50-8) CymitQuimica $299/250mg Discontinued/Out of stock
2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid (34173-06-3) Benzisoxazoles $260/100mg In stock
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (112429-42-2) Benzisoxazoles $1,885/g In stock
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate ECHEMI N/A Available on request

Preparation Methods

Hydrogenation of Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate

One of the most efficient and well-documented methods for preparing ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate involves the catalytic hydrogenation of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate.

Parameter Details
Starting material Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Catalyst 10% Palladium on carbon
Base Triethylamine
Solvent Ethanol
Temperature 0 °C
Reaction time 1 hour
Atmosphere Nitrogen initially, replaced by hydrogen during reaction, then back to nitrogen
Work-up Filtration through Celite, washing with ethanol, concentration, washing with water, drying
Yield 96%
Product state Yellow solid

Procedure Summary: The brominated ester is dissolved in ethanol with triethylamine and palladium on carbon under nitrogen. Hydrogen gas replaces nitrogen to initiate the hydrogenation at 0 °C for one hour. After completion, the catalyst is removed by filtration, and the product is purified by washing and concentration to yield the hydroxy compound in high purity and yield.

Saponification and Re-esterification Routes

The hydroxybenzo[d]isoxazole derivative can also be accessed via saponification of esters followed by re-esterification:

Step Conditions and Details
Saponification Sodium hydroxide in aqueous solution at room temperature for 16 hours
Extraction Dichloromethane extraction followed by acidification to precipitate the acid
Re-esterification Acid refluxed with ethanol and sulfuric acid for 2 hours
Purification Extraction with ethyl acetate, washing with sodium carbonate and brine, drying
Yield Ester obtained in 98% yield after re-esterification

This approach involves converting ethyl esters to the corresponding acids and then back to esters to ensure purity and correct functionalization. The process is suitable for preparing this compound with high yields and purity.

Base-Mediated Cyclization Using Sodium Hydride

Another preparation method involves the cyclization of precursors under strong base conditions:

Parameter Details
Base Sodium hydride (NaH), 60% in mineral oil
Solvent Diethylene glycol dimethyl ether (diglyme) or N,N-dimethylformamide (DMF)
Temperature 130–150 °C
Reaction time 5 to 8.4 hours
Atmosphere Inert (nitrogen)
Yield 41–44%
Work-up Quenching with water, extraction with ethyl acetate, drying, filtration, recrystallization

Procedure Summary: The precursor compound is dissolved in diglyme or DMF and added dropwise to a suspension of sodium hydride under nitrogen. The mixture is heated to elevated temperatures (130–150 °C) and stirred for several hours to promote cyclization. After reaction completion, the mixture is quenched, extracted, and purified to yield the target compound.

Methylation of this compound (Derivative Synthesis)

Although this is a derivatization rather than a direct preparation method, the methylation of the hydroxy group provides insight into the reactivity and handling of the compound:

Parameter Details
Reagents Potassium carbonate, iodomethane
Solvent N,N-dimethylformamide (DMF)
Temperature Room temperature (20 °C)
Reaction time 48 hours
Work-up Dilution with water, extraction with ethyl acetate, washing with brine, drying, chromatography
Yield 19%
Product Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate

This method involves the alkylation of the hydroxy group to form the methoxy derivative, demonstrating the compound’s functional group reactivity.

Stock Solution Preparation for Experimental Use

For practical applications, this compound is often prepared as stock solutions at various concentrations:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume of Solvent for 5 mM Solution (mL) Volume of Solvent for 10 mM Solution (mL)
1 mg 4.8267 0.9653 0.4827
5 mg 24.1336 4.8267 2.4134
10 mg 48.2672 9.6534 4.8267

These solutions are typically prepared using DMSO and other co-solvents like PEG300, Tween 80, and corn oil for in vivo formulations, ensuring clarity and stability during experimental procedures.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic Hydrogenation Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate Pd/C, triethylamine, ethanol, H2, 0 °C, 1 h 96 High yield, mild conditions, widely used
Saponification & Re-esterification Ethyl ester precursor NaOH (aq), ethanol, sulfuric acid, reflux 98 (ester) Multi-step, ensures purity, suitable for scale-up
Base-Mediated Cyclization Nitro or halogenated precursors NaH, diglyme or DMF, 130–150 °C, 5–8 h 41–44 Requires inert atmosphere, higher temperature, moderate yield
Methylation (Derivative synthesis) This compound K2CO3, iodomethane, DMF, rt, 48 h 19 Functionalization of hydroxy group, lower yield, derivative preparation

Properties

IUPAC Name

ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGDDLABXCFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680914
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-50-8
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (2.43 mmol) was diluted with a solution of sulfuric acid (2.5 mL) in water (2.5 mL) and the resulting mixture was maintained at rt for 30 min. A solution of sodium nitrite (2.67 mmol) in water (2.5 ml) was added dropwise at 0° C. and the resulting mixture was maintained for 30 min at 0° C. This aqueous solution was added to a cold (0° C.) solution of copper (II) nitrate (149 mmol) in water (80 mL) and the reaction mixture was allowed to warm to rt. After 5 min., copper (I) oxide (2.78 mmol) was added to the mixture and the reaction mixture was maintained for 1 h at rt. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined organic layers were dried (magnesium sulfate) and concentrated to provide crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in 99% yield as a brown oil.
Quantity
2.43 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
149 mmol
Type
catalyst
Reaction Step Three
Quantity
2.78 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.